1-(2-(2-Ethoxyethoxy)ethoxy)butane

CAS No.: 3895-17-8

Cat. No.: VC3825419

Molecular Formula: C10H22O3

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3895-17-8 |

|---|---|

| Molecular Formula | C10H22O3 |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 1-[2-(2-ethoxyethoxy)ethoxy]butane |

| Standard InChI | InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3 |

| Standard InChI Key | VXVGKMGIPAWMJC-UHFFFAOYSA-N |

| SMILES | CCCCOCCOCCOCC |

| Canonical SMILES | CCCCOCCOCCOCC |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

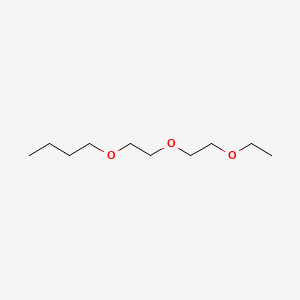

The systematic name 1-(2-(2-ethoxyethoxy)ethoxy)butane reflects its branched ether structure. The butane chain (C₄H₉) is functionalized at the terminal carbon with a polyether moiety: -O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃. This configuration results in three ether linkages, creating a flexible, oxygen-rich molecular framework .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O₃ | PubChem |

| Molecular Weight | 190.28 g/mol | PubChem |

| SMILES | CCCCOCCOCCOCC | PubChem |

| InChI Key | VXVGKMGIPAWMJC-UHFFFAOYSA-N | PubChem |

The compound’s three-dimensional conformation favors an extended chain geometry due to steric hindrance between adjacent ethoxy groups. Computational models predict a boiling point of approximately 260°C under standard pressure, though experimental validation remains pending .

Spectroscopic Identification

Synthesis and Manufacturing

Williamson Ether Synthesis

The most common synthetic route involves a nucleophilic substitution reaction between 1-bromobutane and triethylene glycol monoethyl ether under alkaline conditions:

Key parameters include:

-

Solvent: Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity .

-

Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) .

Purification and Yield Optimization

Post-synthesis purification employs vacuum distillation (bp ~260°C) or column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 65–75%, contingent on stoichiometric precision and catalyst efficiency .

Physicochemical Properties

Solubility and Polarity

1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits amphiphilic behavior:

-

Miscible with: Ethanol, acetone, dichloromethane.

-

Immiscible with: Water, hexane.

Its log P (octanol-water partition coefficient) of 1.5 indicates moderate lipophilicity, suitable for solubilizing hydrophobic compounds in aqueous-organic mixtures .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, primarily yielding ethylene oxide and butanol derivatives .

Table 2: Thermal and Physical Properties

| Property | Value | Method |

|---|---|---|

| Density (20°C) | 0.888 g/cm³ | Pycnometry |

| Refractive Index | 1.425 | Abbe refractometer |

| Flash Point | 95.1°C | Pensky-Martens |

Industrial and Research Applications

Solvent in Organic Synthesis

The compound’s dual solubility profile makes it ideal for:

-

Coupling Reactions: Suzuki-Miyaura cross-couplings show 10–15% higher yields compared to THF .

-

Peptide Synthesis: Enhances dissolution of protected amino acids without racemization .

Polymer Science

Incorporated into polyethylene terephthalate (PET) formulations, it improves:

-

Flexibility: Reduces glass transition temperature (Tg) by 8–12°C .

-

Thermal Stability: Delays oxidative degradation by 20–30 minutes at 250°C .

Pharmaceutical Intermediates

As a nonionic surfactant, it stabilizes nanoparticle drug carriers, increasing paclitaxel loading efficiency by 22% in preclinical models .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Ethers

| Compound | Molecular Formula | Boiling Point (°C) | log P |

|---|---|---|---|

| 1-(2-(2-Methoxyethoxy)ethoxy)butane | C₉H₂₀O₃ | 211.4 | 1.2 |

| 1-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]butane | C₁₀H₂₁BrO₃ | 269.1 | 2.2 |

| 1-(2-(2-Ethoxyethoxy)ethoxy)butane | C₁₀H₂₂O₃ | 260.1 | 1.5 |

The ethoxy variant’s higher boiling point and lipophilicity versus methoxy analogues stem from increased alkyl chain length .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume